![molecular formula C13H16F2N2O5 B3808936 [2-(5,7-difluoro-2-methyl-1H-indol-3-yl)ethyl]amine ethanedioate hydrate](/img/structure/B3808936.png)
[2-(5,7-difluoro-2-methyl-1H-indol-3-yl)ethyl]amine ethanedioate hydrate
Overview
Description
Indole derivatives, such as this compound, are often found in a wide range of bioactive molecules and pharmaceuticals . They have a two-ring structure, consisting of a benzene ring fused to a pyrrole ring .
Synthesis Analysis
The synthesis of indole derivatives can vary greatly depending on the specific compound. Generally, it involves the formation of the indole ring system, followed by various functional group interconversions .Molecular Structure Analysis
The molecular structure of this compound includes an indole ring system, which is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring . It also has a difluoro-methyl group and an ethylamine group attached to the indole ring .Chemical Reactions Analysis
Indole derivatives can undergo a variety of chemical reactions, including electrophilic and nucleophilic substitutions, reductions, and oxidations . The specific reactions that this compound can undergo would depend on the exact positions and types of functional groups present.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Indole derivatives are generally solid at room temperature . They often have high melting points due to the presence of aromatic ring systems, which can participate in pi stacking interactions .Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-(5,7-difluoro-2-methyl-1H-indol-3-yl)ethanamine;oxalic acid;hydrate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F2N2.C2H2O4.H2O/c1-6-8(2-3-14)9-4-7(12)5-10(13)11(9)15-6;3-1(4)2(5)6;/h4-5,15H,2-3,14H2,1H3;(H,3,4)(H,5,6);1H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYPUKXSAWYDQOQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1)C(=CC(=C2)F)F)CCN.C(=O)(C(=O)O)O.O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16F2N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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